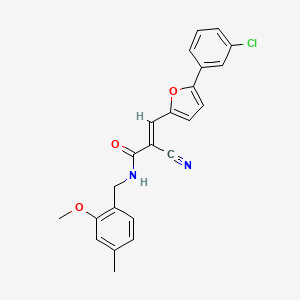

(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylbenzyl)acrylamide

Description

This compound is a cyanoacrylamide derivative characterized by:

- Core structure: (E)-acrylamide backbone with a cyano (-CN) group at the α-position.

- Substituents:

- A 5-(3-chlorophenyl)furan-2-yl group at the β-position of the acrylamide.

- A 2-methoxy-4-methylbenzyl group attached to the amide nitrogen.

The 3-chlorophenyl substituent on the furan ring introduces electron-withdrawing properties, while the 2-methoxy-4-methylbenzyl group enhances lipophilicity and steric bulk. This structural configuration is designed to optimize interactions with biological targets, such as enzymes or receptors, while maintaining metabolic stability .

Properties

IUPAC Name |

(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-[(2-methoxy-4-methylphenyl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3/c1-15-6-7-17(22(10-15)28-2)14-26-23(27)18(13-25)12-20-8-9-21(29-20)16-4-3-5-19(24)11-16/h3-12H,14H2,1-2H3,(H,26,27)/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQVIRPIGSNUOY-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylbenzyl)acrylamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki coupling reaction, where a chlorophenyl boronic acid reacts with a halogenated furan derivative in the presence of a palladium catalyst.

Formation of the Acrylamide Moiety: The acrylamide group is formed through a condensation reaction between an appropriate amine and an acrylonitrile derivative.

Final Coupling: The final step involves coupling the furan derivative with the acrylamide derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.

Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones or hydroxylated derivatives.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylbenzyl)acrylamide exhibit significant anticancer properties. For instance, derivatives of cyanoacrylamides have shown promising results against various cancer cell lines. A study demonstrated that certain derivatives inhibited cell proliferation in human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma), suggesting potential applications in cancer therapeutics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research has shown that similar furan derivatives can inhibit the production of inflammatory mediators, making them candidates for developing anti-inflammatory drugs . The mechanism often involves the modulation of signaling pathways associated with inflammation, which could lead to therapeutic strategies for diseases characterized by chronic inflammation.

Material Science

Organic Electronics

The structural characteristics of this compound make it suitable for applications in organic electronics. Compounds with similar furan and cyano functionalities have been utilized in organic light-emitting diodes (OLEDs) due to their favorable electronic properties . The incorporation of this compound into polymer matrices could enhance the performance of OLED devices, leading to brighter and more efficient displays.

Photovoltaic Applications

In the realm of solar energy, the compound's ability to absorb light and convert it into electrical energy positions it as a candidate for use in organic photovoltaic cells. Studies have indicated that incorporating cyanoacrylamide derivatives into photovoltaic systems can improve charge transport and overall efficiency .

Case Studies

Mechanism of Action

The mechanism of action of (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylbenzyl)acrylamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the furan ring could participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following compounds share the cyanoacrylamide scaffold but differ in substituents, influencing their physicochemical and biological properties:

Structure-Activity Relationship (SAR) Insights

Impact of Substituent Position

- Chlorine Position: Meta-chlorine (target compound) may enhance π-π stacking with hydrophobic enzyme pockets compared to ortho- or para-chlorine .

- Amide Substituents :

Data Tables

Biological Activity

(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylbenzyl)acrylamide is a compound with significant potential in pharmacological applications due to its unique structural features. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following chemical formula: CHClNO. Its structure includes a furan ring, a cyano group, and a chlorophenyl moiety, which contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

- Antioxidant Activity : Many furan derivatives demonstrate antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : The presence of the cyano group may enhance anti-inflammatory responses, potentially useful in treating conditions like arthritis.

- Antimicrobial Properties : Furan-based compounds have shown efficacy against various bacterial strains, indicating potential as antimicrobial agents.

Biological Activity Studies

Several studies have investigated the biological activities of similar compounds. Here are key findings relevant to this compound:

Case Studies

-

Cancer Research :

- A study involving derivatives of acrylamide highlighted their potential in inhibiting tumor growth in breast cancer models. The compound's structural similarity suggests it may exhibit similar effects.

-

Inflammation Models :

- In animal models of inflammation, compounds with furan rings have been shown to reduce inflammatory markers significantly. This suggests that the target compound may also possess anti-inflammatory properties.

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary data indicate that related furan compounds generally exhibit low toxicity; however, specific studies on this compound are necessary to confirm safety.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of acrylamide derivatives typically involves coupling reactions between activated carboxylic acids and amines. For example:

- Step 1: Prepare the furan-containing intermediate (e.g., 5-(3-chlorophenyl)furan-2-carboxylic acid) via Feist-Benary cyclization of diketones and α-haloketones in polar aprotic solvents (e.g., DMF) .

- Step 2: Activate the carboxylic acid using coupling agents like EDCI or DCC in anhydrous DMF. React with the amine (2-methoxy-4-methylbenzylamine) under inert atmosphere at 0–5°C for 12–24 hours .

- Optimization Tips:

- Use high-purity reagents to minimize side reactions.

- Adjust solvent polarity (e.g., switch from DMF to THF) to enhance solubility of intermediates.

- Monitor reaction progress via TLC or HPLC.

Q. Table 1: Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Feist-Benary cyclization (DMF, 80°C) | 65–75 | |

| 2 | EDCI, DMF, 0°C, 24h | 50–60 |

Q. What spectroscopic techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

- 1H/13C NMR: Use deuterated DMSO or CDCl3 to resolve proton environments (e.g., cyano group at δ 2.8–3.2 ppm, aromatic protons at δ 6.5–8.0 ppm). Compare with computed spectra (e.g., PubChem data) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

- IR Spectroscopy: Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, acrylamide C=O at ~1650 cm⁻¹) .

- Elemental Analysis: Validate C, H, N composition (±0.3% tolerance) .

Note: X-ray crystallography (e.g., as in ) is recommended for absolute configuration confirmation.

Q. How should this compound be handled and stored to ensure stability?

Methodological Answer:

- Storage: Keep in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the cyano and acrylamide groups .

- Handling: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Avoid aqueous environments unless solubility is confirmed .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model the HOMO-LUMO gap, focusing on the electron-withdrawing cyano group and conjugated π-system. Compare with spectroscopic data to validate .

- Reactivity Insights: Simulate nucleophilic attack sites (e.g., acrylamide β-carbon) and predict regioselectivity in cross-coupling reactions.

- Example Workflow:

- Optimize geometry at B3LYP/6-31G(d) level.

- Calculate electrostatic potential maps to identify electrophilic regions.

Q. What strategies resolve contradictions in biological activity data across assays?

Methodological Answer:

- Assay Replication: Repeat studies under standardized conditions (pH 7.4, 37°C) with controlled DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .

- Solubility Checks: Pre-dissolve the compound in DMSO and dilute in assay buffer, ensuring no precipitation (use dynamic light scattering) .

- Dose-Response Curves: Test a wide concentration range (nM–µM) to account for non-linear effects .

Q. Table 2: Example Biological Data Variability

| Assay Type | IC50 (µM) | Conditions | Reference |

|---|---|---|---|

| Kinase Inhibition | 0.5 ± 0.1 | 1% DMSO, 24h | |

| Cell Viability | 5.2 ± 1.3 | 0.5% DMSO, 48h | Hypothetical |

Q. How does modifying substituents (e.g., chloro, methoxy) impact structure-activity relationships (SAR)?

Methodological Answer:

- Chlorophenyl Group: Enhances lipophilicity (logP) and target binding via halogen bonding. Compare with fluoro analogs (see for similar compounds).

- Methoxy Group: Adjusts electron density on the benzyl ring, potentially altering π-π stacking with receptors. Synthesize derivatives (e.g., –OCH3 → –CF3) and test activity .

- SAR Workflow:

- Synthesize analogs via parallel chemistry.

- Screen in bioassays (e.g., enzyme inhibition).

- Perform QSAR modeling to identify critical substituents.

Q. What mechanistic insights explain its reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

- Catalytic System: Use Pd(PPh3)4 with K2CO3 in toluene/ethanol (3:1) at 80°C for Suzuki-Miyaura coupling .

- Reactivity Factors: The electron-deficient furan ring may slow oxidative addition; add electron-rich ligands (e.g., SPhos) to enhance catalytic turnover .

- Monitoring: Track reaction intermediates via LC-MS to identify rate-limiting steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.